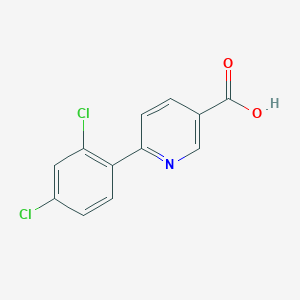
6-(2,5-Dichlorophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dichlorophenyl)nicotinic acid, 95% (6-DCPA) is an organic compound commonly used in laboratory experiments. It is a white solid that is soluble in water and has a molecular weight of 284.04 g/mol. 6-DCPA is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and is used in scientific research applications to study the effects of AChE inhibition.
Applications De Recherche Scientifique
6-(2,5-Dichlorophenyl)nicotinic acid, 95% is used in scientific research to study the effects of AChE inhibition. It is often used in studies of the effects of nerve agents and pesticides on the nervous system. It can also be used to study the effects of drugs on the central nervous system and to investigate the mechanisms of action of drugs that act on the cholinergic system. Additionally, 6-(2,5-Dichlorophenyl)nicotinic acid, 95% has been used to study the effects of AChE inhibition on learning and memory.
Mécanisme D'action
6-(2,5-Dichlorophenyl)nicotinic acid, 95% inhibits the enzyme acetylcholinesterase (AChE) by binding to its active site. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine leads to an increase in the activity of the cholinergic system and can lead to various effects on the nervous system.
Biochemical and Physiological Effects
Inhibition of AChE by 6-(2,5-Dichlorophenyl)nicotinic acid, 95% leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine leads to an increase in the activity of the cholinergic system. The effects of this increased activity can include increased muscle contraction, increased salivation, increased sweating, increased gastrointestinal activity, and increased heart rate. In addition, 6-(2,5-Dichlorophenyl)nicotinic acid, 95% has been shown to have anticonvulsant activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,5-Dichlorophenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a potent inhibitor of AChE, and it is relatively inexpensive and easy to synthesize. Additionally, it is water soluble and can be easily administered to an experimental subject. However, 6-(2,5-Dichlorophenyl)nicotinic acid, 95% also has several limitations. It is not selective for AChE, and it can also inhibit other enzymes. In addition, it can cause adverse effects in some subjects, such as increased salivation and increased heart rate.
Orientations Futures
There are several potential future directions for research on 6-(2,5-Dichlorophenyl)nicotinic acid, 95%. For example, further research could be done to investigate the effects of 6-(2,5-Dichlorophenyl)nicotinic acid, 95% on learning and memory. Additionally, research could be done to investigate the effects of 6-(2,5-Dichlorophenyl)nicotinic acid, 95% on other enzymes and to develop more selective inhibitors of AChE. In addition, research could be done to investigate the potential therapeutic uses of 6-(2,5-Dichlorophenyl)nicotinic acid, 95%, such as its potential use as an anticonvulsant. Finally, research could be done to investigate the potential toxic effects of 6-(2,5-Dichlorophenyl)nicotinic acid, 95% in humans.
Méthodes De Synthèse
6-(2,5-Dichlorophenyl)nicotinic acid, 95% can be synthesized through a three-step process. First, 2,5-dichloro-benzoic acid is reacted with sodium nitrite in the presence of an acid catalyst to form the nitroso compound. This compound is then reduced with sodium borohydride to form the nitro compound. Finally, the nitro compound is reduced with sodium borohydride to form 6-(2,5-Dichlorophenyl)nicotinic acid, 95%.
Propriétés
IUPAC Name |
6-(2,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-2-3-10(14)9(5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUACWTRCVNRTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688013 |
Source


|
| Record name | 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-80-6 |
Source


|
| Record name | 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














